molecular formula C8H4F3NO B12867990 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole

Cat. No.: B12867990
M. Wt: 187.12 g/mol
InChI Key: RCXKNLWNPOXWBJ-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is a heterocyclic compound that contains both fluorine and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse applications in medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole typically involves the introduction of difluoromethyl and fluorine groups onto an oxazole ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-fluorobenzoic acid with difluoromethyl ketone in the presence of a dehydrating agent can yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of halogenated oxazoles .

Scientific Research Applications

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5-fluorobenzo[d]oxazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to its biological effects. The compound may inhibit certain enzymes or modulate receptor activity, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-5-fluorobenzo[d]oxazole is unique due to the presence of both difluoromethyl and fluorine groups, which confer enhanced stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H4F3NO

Molecular Weight

187.12 g/mol

IUPAC Name

2-(difluoromethyl)-5-fluoro-1,3-benzoxazole

InChI

InChI=1S/C8H4F3NO/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H

InChI Key

RCXKNLWNPOXWBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(O2)C(F)F

Origin of Product

United States

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